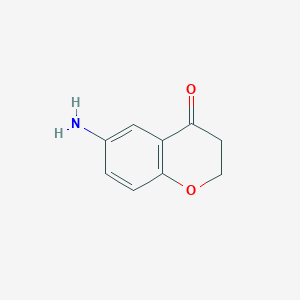
6-氨基色满-4-酮
描述
6-Aminochroman-4-one is a heterocyclic compound that belongs to the chromanone family It consists of a benzene ring fused with a dihydropyranone ring, with an amino group attached to the sixth position
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing chromanone derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods:
- Industrial production methods for 6-Aminochroman-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: 6-Aminochroman-4-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-aminochromanol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
- The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6-Aminochroman-4-one, each with unique properties and potential applications.
科学研究应用
6-Aminochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
作用机制
Target of Action
6-Aminochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits significant variations in biological activities . .
Mode of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that 6-Aminochroman-4-one may interact with multiple targets and induce various changes in cellular processes.
Biochemical Pathways
Given the broad range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that 6-Aminochroman-4-one may influence several biochemical pathways.
Result of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities , suggesting that 6-Aminochroman-4-one may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
6-Aminochroman-4-one is known to interact with various enzymes, proteins, and other biomolecules. It is structurally similar to chromanone, which has been found to exhibit a wide range of pharmacological activities
Cellular Effects
Chromanone analogs have been reported to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral activities . These activities suggest that 6-Aminochroman-4-one may influence cell function, gene expression, and cellular metabolism, but specific studies on 6-Aminochroman-4-one are needed to confirm these effects.
Molecular Mechanism
Chroman-4-one derivatives have been found to inhibit pteridine reductase 1 (PTR1), an enzyme involved in the folate metabolism pathway . It is unclear whether 6-Aminochroman-4-one shares this mechanism of action.
相似化合物的比较
Chroman-4-one: Similar in structure but lacks the amino group at the sixth position.
Chromone: Differs by having a double bond between the second and third positions.
Flavanone: Contains a similar core structure but with different substituents.
Uniqueness:
属性
IUPAC Name |
6-amino-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBARYAQCKDIKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602120 | |
| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-69-6 | |
| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

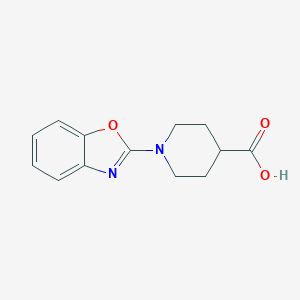

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B179745.png)
![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
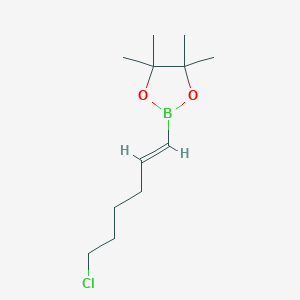

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)

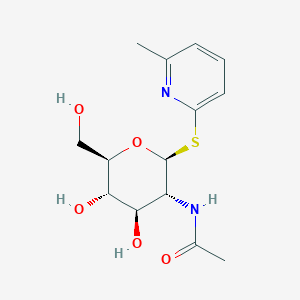
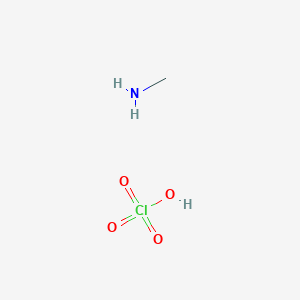
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
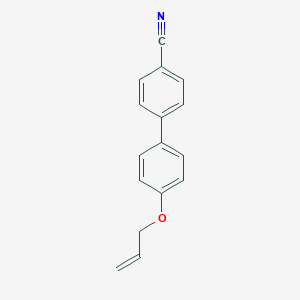
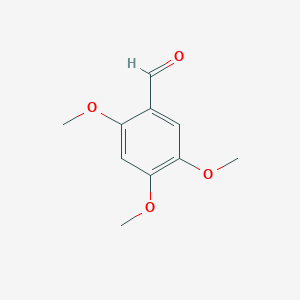
![3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B179767.png)
